N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide
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Overview
Description
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with dimethylamine and acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its various applications. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methoxyphenyl}acetamide
- **N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-chlorophenyl}acetamide
Uniqueness
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-12(17)11(8-10)13(18)6-7-15(2)3/h4-8,17H,1-3H3,(H,14,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGMFSFGXUUSRA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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